molecular formula C10H15ClN2O2S B1522859 Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 1269152-06-8

Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B1522859
CAS No.: 1269152-06-8
M. Wt: 262.76 g/mol
InChI Key: JOGYMOCFCPXFNN-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an ethyl group, a cyclopropylamino group, a thiazole ring, and a carboxylate group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key feature of the molecule’s structure. The cyclopropylamino group would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation . The thiazole ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the polarity of the molecule, its solubility in various solvents, and its melting and boiling points would all be influenced by the arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

  • Cyclopropanation and Antimicrobial Activity : Compounds synthesized through cyclopropanation have shown excellent antimicrobial and antioxidant activities, indicating the utility of cyclopropyl derivatives in developing potential pharmaceuticals (Raghavendra et al., 2016).

  • Facile Synthesis of Thiazole Derivatives : Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, demonstrate the versatility of thiazole compounds in organic synthesis (Ge et al., 2006).

  • Antimicrobial Studies on Modified Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been modified and synthesized, showing significant antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019).

Potential Applications in Drug Development

  • Apoptosis-Inducing Agents for Breast Cancer : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar to the thiazole derivatives, has been used as a precursor in synthesizing new agents that induce apoptosis in breast cancer cells, highlighting the potential of thiazole derivatives in cancer therapy (Gad et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation risk. If it’s reactive, it could pose a risk of chemical burns or fire .

Future Directions

The potential applications of a compound depend on its properties and reactivity. This compound could potentially be used in the synthesis of other compounds, or it could have applications in fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-3-14-9(13)8-6(2)11-10(15-8)12-7-4-5-7;/h7H,3-5H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGYMOCFCPXFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride
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